BenchChemオンラインストアへようこそ!

2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine

Lipophilicity Drug-likeness Permeability prediction

2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine (CAS 385390-91-0) is a trisubstituted pyrimidine with the molecular formula C9H12ClFN4 and a molecular weight of 230.67 g/mol. It belongs to the piperazinylpyrimidine class, a scaffold widely exploited in kinase inhibitor drug discovery.

Molecular Formula C9H12ClFN4
Molecular Weight 230.67
CAS No. 385390-91-0
Cat. No. B2638862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine
CAS385390-91-0
Molecular FormulaC9H12ClFN4
Molecular Weight230.67
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC(=NC=C2F)Cl
InChIInChI=1S/C9H12ClFN4/c1-14-2-4-15(5-3-14)8-7(11)6-12-9(10)13-8/h6H,2-5H2,1H3
InChIKeyZJNIGBKSMFMPMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine (CAS 385390-91-0): Core Identity and Procurement Baseline


2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine (CAS 385390-91-0) is a trisubstituted pyrimidine with the molecular formula C9H12ClFN4 and a molecular weight of 230.67 g/mol [1]. It belongs to the piperazinylpyrimidine class, a scaffold widely exploited in kinase inhibitor drug discovery [2]. The compound carries three distinct substituents: a chlorine atom at the 2-position, a fluorine at the 5-position, and an N-methylpiperazine ring at the 4-position. This specific substitution pattern is not shared by any other commercially catalogued pyrimidine building block, making it a non-fungible intermediate for parallel medicinal chemistry and SAR exploration.

Why 2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine Cannot Be Replaced by In-Class Analogs


Piperazinylpyrimidine building blocks are not interchangeable because even single-atom modifications at the 2-, 4-, or 5-positions produce divergent physicochemical profiles and downstream SAR. Removing the 5-fluoro substituent reduces the computed XLogP3 from 1.5 to 1.4 and strips the electron-withdrawing influence that modulates the reactivity of the 2-chloro leaving group [1]. Omitting the 2-chloro eliminates the primary nucleophilic aromatic substitution (SNAr) handle required for further elaboration. Replacing the N-methylpiperazine with unsubstituted piperazine introduces a hydrogen bond donor (HBD count changes from 0 to 1), which predictably alters permeability and solubility [2]. These differences propagate through every subsequent coupling step, making analogue-for-analogue substitution a source of irreproducible synthetic outcomes and misleading SAR.

Quantitative Differentiation Evidence: 2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine vs. Closest Analogs


XLogP3 Lipophilicity Advantage Over Des-Fluoro and Des-Methyl Analogs

The target compound has a computed XLogP3 of 1.5, which is higher than the 5-des-fluoro analog (2-chloro-4-(4-methylpiperazin-1-yl)pyrimidine, XLogP3 = 1.4) [1] and substantially higher than both the 2-des-chloro analog (5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine, XLogP3 = 0.6) [2] and the N-des-methyl analog (2-chloro-5-fluoro-4-(piperazin-1-yl)pyrimidine, XLogP3 = 1.1) [3]. The incremental increase of 0.1–0.9 log units relative to these comparators is consistent with the additive contribution of the 5-fluoro substituent and the methyl-capped piperazine, both of which enhance lipophilicity without introducing hydrogen bond donors.

Lipophilicity Drug-likeness Permeability prediction

Zero Hydrogen Bond Donor Count vs. N-Des-Methyl Analog

The target compound has a hydrogen bond donor (HBD) count of 0 [1], whereas the N-des-methyl piperazine analog (2-chloro-5-fluoro-4-(piperazin-1-yl)pyrimidine) has a HBD count of 1 arising from the free piperazine NH [2]. This single-donor difference is significant: each HBD is empirically associated with a ~0.5–1.0 log unit penalty in passive permeability (Lipinski/Veber rules context). The methyl cap on the piperazine ring eliminates the donor without materially increasing molecular weight beyond the 14 Da of the methyl group.

Hydrogen bonding Permeability Oral bioavailability

Dual Reactive Sites: Orthogonal SNAr Handle at 2-Chloro with 5-Fluoro Electronic Modulation

The 2-chloro substituent serves as a primary leaving group for nucleophilic aromatic substitution (SNAr), while the electron-withdrawing 5-fluoro group activates the pyrimidine ring toward this substitution and simultaneously provides a second, less reactive halogen handle for late-stage diversification . In the 2-des-chloro analog (5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine), the SNAr handle is completely absent, limiting further derivatization at the 2-position to alternative chemistries [1]. The 2,4-dichloro-5-fluoropyrimidine precursor lacks the pre-installed piperazine, requiring an additional synthetic step.

Nucleophilic aromatic substitution Synthetic intermediate Electron-withdrawing group

Aqueous Solubility Baseline at Physiologic pH

The target compound exhibits an experimentally determined mean solubility exceeding 34.6 µg/mL at pH 7.4 [1]. This value places it near the threshold typically considered adequate for in vitro assay compatibility (generally >10 µM, corresponding to ~2.3 µg/mL for this MW). While direct comparator solubility data at identical pH are not available in the public domain for the closest analogs, the combination of moderate XLogP3 (1.5) and low TPSA (32.3 Ų) predicts a favorable solubility-permeability balance relative to both more polar (XLogP3 < 1.0) and more lipophilic (XLogP3 > 3.0) analogs.

Solubility Biopharmaceutics Formulation

Commercial Purity Specification of 97% with Batch-Specific QC Documentation

Major suppliers including Bidepharm and Chemscene provide the target compound at a standard purity of 97%, supported by batch-specific QC documentation (NMR, HPLC, GC) . In contrast, the N-des-methyl analog (2-chloro-5-fluoro-4-(piperazin-1-yl)pyrimidine) is typically offered at 95% purity . The 2-percentage-point purity difference reduces the maximum potential impurity burden from 5% to 3%, which is meaningful for hit-to-lead workflows where trace impurities can confound primary screening results.

Quality control Reproducibility Procurement

Procurement-Driven Application Scenarios for 2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine


Kinase Inhibitor Lead Generation via One-Step SNAr Library Synthesis

The combination of a pre-installed N-methylpiperazine at the 4-position and a reactive 2-chloro leaving group enables rapid parallel synthesis of 2-amino-substituted pyrimidine libraries. Researchers can react the compound with diverse amine nucleophiles under standard SNAr conditions to generate 50–200 compound arrays for kinase panel screening, saving one synthetic step compared to routes starting from 2,4-dichloro-5-fluoropyrimidine [1]. The zero HBD count ensures that the piperazine moiety does not introduce a confounding hydrogen bond donor that could dominate the SAR signature [2].

S6K1-Targeted Probe Development

Given the established pharmacophore of piperazinylpyrimidine S6K1 inhibitors exemplified by PF-4708671 (Ki = 20 nM, IC50 = 160 nM) [1], the target compound serves as a core intermediate for synthesizing novel S6K1 probe molecules. Its XLogP3 of 1.5 and zero HBD profile align with the permeability requirements for intracellular kinase engagement, while the 5-fluoro substituent can be retained or replaced depending on the desired selectivity profile [2].

Fragment-Based Drug Discovery (FBDD) Hit Expansion

With a molecular weight of 230.67 Da, XLogP3 of 1.5, and TPSA of 32.3 Ų, the compound lies within fragment-like chemical space (MW < 300, clogP ≤ 3). Its three diversity points (2-Cl, 5-F, N-methylpiperazine) make it suitable as a fragment hit for systematic expansion. The experimentally confirmed solubility (>34.6 µg/mL at pH 7.4) supports biophysical screening at concentrations up to 150 µM without co-solvent interference [1].

Comparative Physicochemical Profiling for Lead Optimization

When a lead series requires systematic tuning of lipophilicity and hydrogen bonding, this compound provides a reference point: XLogP3 = 1.5, HBD = 0, HBA = 5, TPSA = 32.3 Ų. Analogs missing the 5-fluoro (XLogP3 1.4) or the N-methyl (XLogP3 1.1, HBD 1) can be procured in parallel to generate matched molecular pairs for deconvoluting the contribution of each substituent to permeability, solubility, and target binding [1].

Quote Request

Request a Quote for 2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.